molecular formula C25H25N3O B5969952 2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol

2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol

Cat. No.: B5969952
M. Wt: 383.5 g/mol
InChI Key: YEYMNXROLRKWEP-NLRVBDNBSA-N
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Description

This compound is a phenol derivative featuring a piperazine core substituted with a fluorenyl group and an ethanimidoyl moiety. Such structural motifs are common in medicinal chemistry for their role in modulating pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

2-[(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-18(19-8-6-7-13-24(19)29)26-28-16-14-27(15-17-28)25-22-11-4-2-9-20(22)21-10-3-5-12-23(21)25/h2-13,25,29H,14-17H2,1H3/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYMNXROLRKWEP-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol typically involves multiple steps, starting with the preparation of the fluorenyl-piperazine intermediate. This intermediate is then reacted with ethanimidoyl chloride under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

The compound 2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol , also known as a derivative of piperazine, has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Profile

  • Molecular Formula : C25H25N3O
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 380452-70-0

Antimalarial Activity

One of the primary applications of compounds related to This compound is their potential as antimalarial agents. Research has identified derivatives that inhibit falcipain 2 (FP-2), a cysteine protease essential for the survival of Plasmodium falciparum, the causative agent of malaria.

Case Study: Inhibition of Falcipain 2

A study utilized structure-based virtual screening to identify compounds that inhibit FP-2. Two promising hits, HTS07940 and HTS08262, were derived from a similar scaffold and demonstrated significant inhibitory activity against FP-2 with IC50 values of 64 μM and 14.7 μM, respectively. Importantly, these compounds showed minimal cytotoxicity against human cells, making them suitable candidates for further development as selective antimalarial drugs .

Neuropharmacological Research

Compounds with a piperazine core are often investigated for their neuropharmacological properties. The structural features of This compound suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Example Findings

Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models. While specific studies directly involving this compound may be limited, its structural analogs have shown promise in modulating mood disorders .

Anticancer Properties

Emerging studies have suggested that compounds featuring the fluorenyl-piperazine moiety possess anticancer activities. These compounds may interfere with cancer cell proliferation and induce apoptosis.

Preliminary Data

In vitro studies have demonstrated that related piperazine derivatives can inhibit the growth of various cancer cell lines, indicating a need for further investigation into their mechanisms of action and therapeutic potential .

Data Table: Summary of Applications

Application AreaCompound ActivityKey Findings
AntimalarialInhibition of falcipain 2IC50 values: 64 μM (HTS07940), 14.7 μM (HTS08262)
NeuropharmacologyPotential anxiolytic/antidepressant effectsRelated piperazine derivatives show promise
AnticancerInhibition of cancer cell proliferationIn vitro studies indicate growth inhibition

Mechanism of Action

The mechanism of action of 2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to certain proteins or enzymes, while the piperazine ring can enhance the compound’s solubility and bioavailability. The phenol moiety may contribute to the compound’s reactivity and ability to form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Piperazine-Containing Derivatives

Piperazine is a versatile scaffold in drug design due to its conformational flexibility and ability to engage in hydrogen bonding. Below are key comparisons:

Compound Key Features Biological Activity Synthesis Yield Reference
2-{(1E)-N-[4-(9H-Fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol Fluorenyl-piperazine core; ethanimidoyl-phenol linkage. Not explicitly reported (structural analogs suggest antimicrobial/antioxidant potential). N/A
N,N-diethyl-4-[[4-(9H-Fluoren-9-yl)piperazin-1-yl]iminomethyl]aniline Fluorenyl-piperazine with iminomethyl-aniline substituent. Likely receptor-binding due to aromatic and basic groups. N/A
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenyl-protected piperazine; carboxylic acid functionalization. Used in peptide synthesis (Fmoc-protected intermediate). Commercial
Compounds 35–38 (Purine derivatives) Piperazine linked to purine; chlorophenyl substituents. Cannabidiol analogs with potential CNS activity. 39–74%

Key Differences :

  • The target compound uniquely combines a fluorenyl group with a phenol-ethanimidoyl moiety, distinguishing it from Fmoc-protected intermediates (e.g., ) or purine-based derivatives (e.g., ).
  • Fluorenyl groups enhance hydrophobicity, which may improve blood-brain barrier penetration compared to simpler piperazine analogs.

Schiff Base Complexes with Phenolic Motifs

Schiff bases are known for metal-chelating and antimicrobial properties. Relevant analogs include:

Compound Key Features Biological Activity Antimicrobial MIC (µg/mL) Reference
Cu(II)-BEB Complexes Tridentate ONN Schiff base; Cu(II) coordination. Antioxidant (DPPH/ABTS scavenging); antifungal/bacterial (MIC: 48.83–3125 µg/mL). 48.83–3125
4-[(1E)-N-{2-[(Z)-Benzylideneamino]ethyl}ethanimidoyl]benzene-1,3-diol Ethanimidoyl-phenol with benzylideneamine side chain. Antibacterial (Staphylococcus aureus, Escherichia coli). 156–625

Key Differences :

  • The target compound lacks metal coordination but shares the ethanimidoyl-phenol motif with Cu(II)-BEB complexes.

Thiazole-Triazole-Piperazine Hybrids

Thiazole and triazole rings are associated with kinase inhibition and antimicrobial activity:

Compound Key Features Biological Activity Molecular Weight (g/mol) Reference
Compound 13 Thiazole-piperazine-acetamide. MMP inhibition; anti-inflammatory. 422.54
Compound 9c Benzodiazolyl-triazole-thiazole. Antifungal (Candida albicans). ~500 (estimated)

Key Differences :

Structural and Functional Insights

  • ).
  • Ethanimidoyl-Phenol Motif: Common in Schiff bases with metal-chelating and antioxidant properties (e.g., ).

Biological Activity

The compound 2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol (CAS Number: 380452-70-0) is a synthetic organic molecule with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Molecular Structure

  • Molecular Formula : C25H25N3O
  • Molecular Weight : 383.5 g/mol
  • IUPAC Name : this compound

Physicochemical Characteristics

PropertyValue
Molecular FormulaC25H25N3O
Molecular Weight383.5 g/mol
Purity≥95%

Antimalarial Activity

Recent studies have highlighted the potential of derivatives of this compound as inhibitors of Falcipain 2 (FP-2) , a cysteine protease crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. Two specific derivatives derived from the same scaffold, HTS07940 and HTS08262, exhibited promising results:

  • Inhibition Concentrations :
    • HTS07940: IC50 = 2.91 μM
    • HTS08262: IC50 = 34 μM
  • Cytotoxicity :
    • HTS07940: CC50 = 133 μM
    • HTS08262: CC50 = 350 μM

These findings suggest that compounds based on the fluorenyl-piperazine scaffold demonstrate moderate antiplasmodial activity with low cytotoxicity towards human cells, making them promising candidates for further development as antimalarial agents .

The mechanism by which these compounds exert their biological effects primarily involves the inhibition of FP-2 activity. The selectivity against human cysteine proteases, such as cathepsin K, is particularly noteworthy as it reduces potential side effects associated with off-target interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and the incorporation of various substituents on the fluorenyl moiety can significantly impact both potency and selectivity. Computational docking studies have been utilized to predict binding affinities and elucidate interaction patterns with FP-2 .

Study on Antimalarial Efficacy

A significant study evaluated the efficacy of various fluorenyl-piperazine derivatives against Plasmodium falciparum cultures. The results indicated that certain modifications led to enhanced inhibitory effects on FP-2 while maintaining low cytotoxicity towards human cell lines. This study underscores the potential for developing targeted therapies for malaria that minimize adverse effects .

Comparative Analysis of Inhibitors

A comparative analysis was conducted involving multiple compounds targeting FP-2. The study highlighted that derivatives featuring the fluorenyl-piperazine structure not only demonstrated superior inhibition rates but also showcased a favorable safety profile compared to existing antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol, and how can purity be validated?

  • Methodology:

  • Synthesis: The compound is synthesized via a Schiff base formation reaction between a fluorenyl-piperazine derivative and a hydroxyl-substituted aldehyde. Piperazine derivatives are typically functionalized at the 4-position with a fluorenyl group (e.g., via Fmoc-protected intermediates), followed by condensation with a phenolic aldehyde under anhydrous conditions .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and LC-MS for molecular ion verification .

Q. How should researchers handle this compound safely in the laboratory?

  • Methodology:

  • Safety Protocols: Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols. The compound may cause acute toxicity (oral, dermal) and respiratory irritation based on structurally similar piperazine derivatives .
  • Storage: Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm the imine bond (C=N, ~8.3 ppm in 1H^1H-NMR) and fluorenyl aromatic protons (7.2–7.8 ppm) .
  • Infrared (IR) Spectroscopy: Identify the phenolic O–H stretch (~3200 cm1^{-1}) and C=N stretch (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational docking studies optimize the compound’s interaction with DNA repair targets like ERCC1-XPF?

  • Methodology:

  • Docking Setup: Use AutoDock4 or similar software to model the compound’s binding to the XPF HhH2 domain. Flexible side-chain docking is critical for simulating piperazine and fluorenyl group interactions .
  • Validation: Compare binding affinities with reference inhibitors (e.g., compound F06 in ERCC1-XPF studies). MD simulations (GROMACS) can assess stability over 100 ns trajectories .

Q. What experimental approaches can elucidate the compound’s role in enhancing platinum-based chemotherapy?

  • Methodology:

  • In Vitro Assays: Treat cancer cell lines (e.g., colorectal HCT116) with the compound alongside cisplatin. Measure DNA interstrand crosslink (ICL) repair inhibition via comet assays or γ-H2AX foci quantification .
  • Mechanistic Studies: Use siRNA knockdown of ERCC1/XPF to confirm target specificity. Synergy with platinum drugs can be quantified via Chou-Talalay combination indices .

Q. How can researchers address discrepancies in the compound’s antioxidant activity across different assays?

  • Methodology:

  • Assay Selection: Compare DPPH radical scavenging (direct antioxidant) vs. intracellular ROS reduction (e.g., using DCFH-DA in HEK293 cells). Conflicting results may arise from solubility or cell permeability limitations .
  • Standardization: Normalize activity to reference antioxidants (e.g., ascorbic acid) and validate via electron paramagnetic resonance (EPR) for radical quenching efficiency .

Q. What strategies improve the compound’s stability in aqueous solutions for biological studies?

  • Methodology:

  • Formulation: Prepare stock solutions in DMSO (≤0.1% final concentration) to prevent aggregation. For in vivo studies, use cyclodextrin-based encapsulation to enhance solubility .
  • Degradation Analysis: Monitor stability via UPLC at pH 7.4 (PBS buffer) over 24 hours. Hydrolysis of the imine bond is a common degradation pathway; adjust storage pH to 5–6 if necessary .

Data Contradictions and Resolution

Q. How to reconcile conflicting reports on the compound’s antibacterial efficacy?

  • Resolution:

  • Strain Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Differences may arise from outer membrane permeability in Gram-negative bacteria .
  • Check Redox Activity: Use mutant strains lacking antioxidant enzymes (e.g., sodA/sodB in E. coli) to determine if antibacterial effects are ROS-dependent .

Q. Why do computational predictions of cytotoxicity not always align with experimental data?

  • Resolution:

  • Model Refinement: Incorporate membrane permeability (logP) and efflux pump activity (e.g., P-glycoprotein) into QSAR models. Experimental IC50_{50} values should be validated in ≥3 cell lines .

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